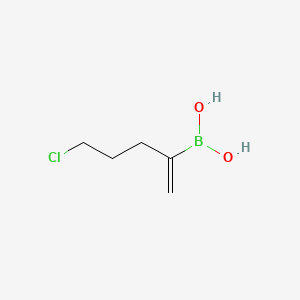

(5-Chloropent-1-en-2-yl)boronic acid

描述

属性

分子式 |

C5H10BClO2 |

|---|---|

分子量 |

148.40 g/mol |

IUPAC 名称 |

5-chloropent-1-en-2-ylboronic acid |

InChI |

InChI=1S/C5H10BClO2/c1-5(6(8)9)3-2-4-7/h8-9H,1-4H2 |

InChI 键 |

LEAAYSGTDBAXJI-UHFFFAOYSA-N |

规范 SMILES |

B(C(=C)CCCCl)(O)O |

产品来源 |

United States |

Synthetic Methodologies for 5 Chloropent 1 En 2 Yl Boronic Acid and Analogs

Hydroboration Approaches to Alkenylboronic Acids

Hydroboration stands as a cornerstone for the synthesis of organoboranes, involving the addition of a boron-hydride bond across a carbon-carbon double or triple bond. researchgate.net This reaction is particularly valued for its predictable selectivity and stereochemistry. organic-chemistry.orgmasterorganicchemistry.com

Regioselective Hydroboration of Alkenes and Alkynes

The regioselectivity of hydroboration is a critical factor in the synthesis of specific isomers of alkenylboronic acids. In the hydroboration of terminal alkynes, the boron atom typically adds to the terminal carbon atom (anti-Markovnikov addition), leading to the formation of (E)-alkenylboronic esters after subsequent steps. This selectivity is governed by both steric and electronic factors, with the boron atom favoring the less sterically hindered position. organic-chemistry.org For instance, the hydroboration of a terminal alkyne with a reagent like pinacolborane (HBpin) generally yields the linear boronic ester. organic-chemistry.org

Conversely, achieving the internal borylation required for a compound like (5-Chloropent-1-en-2-yl)boronic acid necessitates alternative strategies or substrates. While direct hydroboration of a terminal alkene like 5-chloropent-1-ene would typically place the boron at the terminal carbon, specialized catalysts or reaction conditions can sometimes alter this outcome. A more direct hydroboration approach to the target compound would involve the hydroboration of 5-chloro-1-pentyne, where the regioselectivity would need to be controlled to favor the placement of the boron at the second carbon.

Recent advancements have also demonstrated regioselective radical hydroboration of electron-deficient alkenes using N-heterocyclic carbene (NHC)-boryl radicals, yielding α-borylated products. rsc.org

Catalyst Systems in Hydroboration (e.g., Transition Metal Catalysis, Metal-Free Systems)

The scope and efficiency of hydroboration have been significantly expanded through the development of various catalyst systems. These can be broadly categorized into transition metal-catalyzed and metal-free systems.

Transition Metal Catalysis: A wide array of transition metals, including rhodium, iridium, and iron, have been shown to catalyze the hydroboration of alkenes and alkynes. rsc.orged.ac.ukwikipedia.org Iron catalysts, in particular, have gained attention due to their low cost and low toxicity. rsc.orged.ac.ukresearchgate.net For example, an iron(II) precatalyst can be activated in situ to effectively catalyze the hydroboration of alkenes and alkynes with pinacolborane, demonstrating high chemo-, regio-, and stereoselectivity. rsc.orgresearchgate.net These catalyzed reactions often proceed under mild conditions and exhibit good functional group tolerance. rsc.orged.ac.uk The general mechanism for rhodium-catalyzed hydroboration involves oxidative addition of the B-H bond to the metal center, followed by alkene coordination, migratory insertion, and reductive elimination to regenerate the catalyst. wikipedia.org

Metal-Free Systems: In a move towards more sustainable chemistry, metal-free hydroboration methods have been developed. Simple, commercially available borane (B79455) adducts, such as H₃B·THF and H₃B·SMe₂, can catalyze the hydroboration of terminal alkynes and alkenes with pinacolborane. organic-chemistry.org These reactions produce linear boronic esters with high regioselectivity and tolerate various functional groups. organic-chemistry.org Lewis acids like Piers' borane (HB(C₆F₅)₂) can also act as pre-catalysts, initiating the hydroboration of alkynes to yield (E)-alkenyl pinacol (B44631) boronic esters with excellent selectivity. rsc.org Other approaches involve zwitterion-initiated hydroboration using tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as an initiator. ed.ac.uk Even simple boronic acids have been reported as pre-catalysts that generate diborane (B8814927) (B₂H₆) in situ, which is a highly active hydroborating agent. digitellinc.com

| Catalyst System | Examples | Key Features | Reference |

|---|---|---|---|

| Transition Metal (Iron) | FeCl₂ with bis(imino)pyridine ligand | Low cost, low toxicity, high regioselectivity for linear products. | rsc.orgresearchgate.net |

| Transition Metal (Rhodium) | Wilkinson's catalyst (RhCl(PPh₃)₃) | Well-established, proceeds under mild conditions. | wikipedia.org |

| Metal-Free (Borane Adducts) | H₃B·THF, H₃B·SMe₂ | Sustainable, high regioselectivity for linear products. | organic-chemistry.org |

| Metal-Free (Lewis Acids) | Piers' borane (HB(C₆F₅)₂), B(C₆F₅)₃ | Initiates catalysis, provides high selectivity for (E)-alkenyl esters. | rsc.orged.ac.uk |

Stereochemical Control in Alkenylboronic Acid Synthesis

Stereochemical control is paramount in organic synthesis to produce a single, desired stereoisomer. In hydroboration, the addition of the H and B atoms across the double bond occurs in a syn fashion, meaning they add to the same face of the alkene. masterorganicchemistry.com Subsequent oxidation of the carbon-boron bond proceeds with retention of stereochemistry. masterorganicchemistry.com

For asymmetric hydroboration, chiral catalysts or auxiliaries are employed. Chiral diphosphine ligands like BINAP have been used with rhodium catalysts to achieve enantioselective hydroboration of prochiral substrates like styrene. wikipedia.org Another class of effective ligands includes phosphinamines such as QUINAP. wikipedia.org The stereochemistry of the substrate itself can also influence the outcome of the reaction, a concept known as substrate stereochemical control. youtube.com This is where a pre-existing chiral center in the molecule directs the approach of the hydroborating agent. youtube.com

Metal-Catalyzed Borylation Strategies

As an alternative to hydroboration, metal-catalyzed borylation reactions have emerged as powerful methods for the synthesis of organoboron compounds. These reactions typically involve the formation of a carbon-boron bond through the reaction of an organic halide or triflate with a diboron (B99234) reagent, catalyzed by a transition metal complex.

Palladium-Catalyzed Direct Borylation of Alkenyl Halides/Triflates

Palladium catalysis is a highly effective method for the synthesis of alkenylboronic acid esters from alkenyl halides or triflates. organic-chemistry.orgorganic-chemistry.org This cross-coupling reaction, often referred to as the Miyaura borylation, typically utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. The reaction proceeds with high yields and, crucially, with complete retention of the double bond's configuration. organic-chemistry.org This method is advantageous as it tolerates a wide variety of functional groups. organic-chemistry.org

For the synthesis of a compound like this compound, a suitable precursor would be (5-chloropent-1-en-2-yl) halide (e.g., bromide or iodide) or triflate. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl₂(dppf) or PdCl₂(PPh₃)₂, and a base, like potassium phenoxide (KOPh) or triethylamine (B128534) (Et₃N). organic-chemistry.orgorganic-chemistry.org This approach offers a direct route to the desired product without the regioselectivity challenges that can be associated with hydroboration of certain substrates. organic-chemistry.org A "boryl-Heck" reaction has also been developed, using electrophilic boron reagents like catecholchloroborane (catBCl) to convert terminal alkenes into trans-alkenyl boronic esters. nih.gov

| Component | Example | Reference |

|---|---|---|

| Substrate | Alkenyl Halide or Triflate | organic-chemistry.orgorganic-chemistry.org |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | organic-chemistry.org |

| Catalyst | PdCl₂(PPh₃)₂, PdCl₂(dppf) | organic-chemistry.orgorganic-chemistry.org |

| Base | KOPh, Et₃N, K₃PO₄ | organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Solvent | Toluene, Dioxane | organic-chemistry.orgorganic-chemistry.org |

This methodology has been successfully applied in one-pot, two-step borylation/Suzuki-Miyaura cross-coupling reactions, providing a streamlined process for the synthesis of complex molecules like biaryls. nih.gov

Nickel-Catalyzed Arylboration and Related Processes

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for various cross-coupling reactions, including those that form carbon-boron bonds. organic-chemistry.org Nickel-catalyzed methods have been developed for the arylboration of alkenes, where an aryl group and a boryl group are added across a double bond. nih.govacs.orgresearchgate.net This process can construct boron-substituted quaternary carbons from highly substituted alkenylarenes. nih.govresearchgate.net

While the term "arylboration" specifies the addition of an aryl group, the underlying principles of nickel catalysis are applicable to a broader range of carboboration reactions. The regioselectivity of these reactions can sometimes be controlled by the choice of solvent. nih.gov These methods utilize simple nickel catalysts and are compatible with a wide range of alkenes and aryl bromides. acs.org The versatility of the resulting carbon-boron bond makes the products valuable intermediates in further synthetic transformations. acs.orgresearchgate.net Nickel catalysts have also been employed in Suzuki-type couplings of arylboronic acids with various partners. organic-chemistry.orgrsc.org

Derivatization from Precursor Compounds

Conversion of Boronate Esters to Boronic Acids

The preparation of alkenylboronic acids frequently proceeds through the synthesis of a more stable and easily purified boronate ester intermediate. Boronate esters, such as pinacol esters, serve as protecting groups for the boronic acid functionality. The conversion of these esters to the final boronic acid is a critical deprotection step, typically achieved through hydrolysis or transesterification.

The general mechanism for the hydrolysis of a boronate ester involves the nucleophilic attack of water on the boron atom, leading to the cleavage of the B-O bonds of the protecting diol. This process is often reversible and can be influenced by pH. researchgate.netresearchgate.net

Hydrolysis Conditions: Standard procedures for the hydrolysis of boronate esters to boronic acids include:

Acidic Hydrolysis: Treatment of the boronate ester with an aqueous acid, such as hydrochloric acid (HCl), can effectively cleave the ester. The resulting boronic acid can then be extracted into an organic solvent.

Basic Hydrolysis followed by Acidification: The ester can be treated with a base like sodium hydroxide (B78521) (NaOH), followed by acidification of the resulting boronate salt to yield the free boronic acid. google.com

Transesterification: In some cases, an exchange with a different diol or an excess of a volatile alcohol can be used to remove the protecting group. A common method involves transesterification with isobutylboronic acid followed by extraction.

The choice of the protecting group on the boronate ester can influence the ease of hydrolysis. Pinacol esters are widely used due to their relative stability, but other diols can be chosen to modulate hydrolytic lability. researchgate.net For the specific conversion of a (5-Chloropent-1-en-2-yl)boronate ester, a typical laboratory procedure would involve stirring the ester in a biphasic solvent system, such as diethyl ether and aqueous HCl, until the cleavage is complete. Subsequent separation of the organic layer and evaporation of the solvent would yield the target this compound.

Table 1: General Methods for Boronate Ester Hydrolysis

| Method | Reagents | Typical Conditions |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous HCl, H₂SO₄ | Stirring in a biphasic system (e.g., ether/water) at room temperature. |

| Base-Mediated Hydrolysis | Aqueous NaOH, KOH | Treatment with base followed by careful neutralization/acidification with acid. |

| Transesterification | Isobutylboronic acid, Phenylboronic acid | Stirring with an excess of the exchange agent, often followed by extraction. |

Functional Group Interconversions on the Pentene Chain

Functional group interconversions (FGI) on the pentene chain of this compound or its ester analogs allow for the synthesis of a variety of derivatives. These transformations must be chemo-selective to avoid unwanted reactions with the boronic acid/ester moiety or the alkene. organic-chemistry.orgimperial.ac.uk

The key functional groups on the (5-Chloropent-1-en-2-yl) backbone are the terminal chloride and the vinyl group, both of which are amenable to a range of chemical modifications.

Reactions at the Chloro-Substituted Carbon: The primary alkyl chloride at the C-5 position is a versatile handle for nucleophilic substitution reactions. This allows for the introduction of various functional groups.

Azide (B81097) Introduction: The chloride can be displaced by an azide source, such as sodium azide (NaN₃), to form the corresponding 5-azidopent-1-en-2-yl boronic acid derivative. This azide can be further reduced to an amine.

Cyanide Introduction: Reaction with a cyanide salt, like sodium cyanide (NaCN), can yield the nitrile derivative, extending the carbon chain.

Ether Formation: Alkoxides can displace the chloride to form ethers via the Williamson ether synthesis.

Reactions involving the Alkene: The double bond in the pentene chain can also undergo various transformations, provided the conditions are compatible with the boronic acid group.

Epoxidation: The alkene can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are valuable synthetic intermediates.

Dihydroxylation: The double bond can be dihydroxylated to form a diol using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions.

Hydrogenation: Selective hydrogenation of the double bond could lead to the corresponding saturated (5-chloropentyl)boronic acid, although this may require careful selection of catalysts to avoid dehalogenation or reduction of the boronic acid group.

These transformations enable the synthesis of a library of analogs from a common intermediate, which is a powerful strategy in medicinal chemistry and materials science. The compatibility of the boronic acid group with these reactions is a key consideration; often, performing these interconversions on the more robust boronate ester before hydrolysis is the preferred synthetic route.

Table 2: Potential Functional Group Interconversions

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Chloride to Azide | Sodium Azide (NaN₃) | Azide |

| Chloride to Nitrile | Sodium Cyanide (NaCN) | Nitrile |

| Chloride to Ether | Sodium Alkoxide (NaOR) | Ether |

| Alkene to Epoxide | m-CPBA | Epoxide |

| Alkene to Diol | OsO₄, NMO | Diol |

Reactivity and Mechanistic Investigations of 5 Chloropent 1 En 2 Yl Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org The general scheme involves the reaction of a boronic acid with a halide in the presence of a base and a palladium catalyst to form a new carbon-carbon single bond. wikipedia.org

Scope and Limitations with Halogenated Alkenylboronic Acids

The use of halogenated alkenylboronic acids like (5-Chloropent-1-en-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions presents both opportunities and challenges. The presence of the chloroalkyl chain and the vinylboronic acid functionality allows for the synthesis of complex molecules with multiple points for further functionalization.

The scope of coupling partners for this compound is broad, encompassing a variety of aryl and heteroaryl halides. Electron-rich and electron-deficient aromatic systems can generally be coupled effectively, although reaction conditions may require optimization. Sterically hindered halides may exhibit lower reactivity, necessitating the use of more active catalyst systems.

Below is an illustrative data table showcasing the scope of the Suzuki-Miyaura coupling of this compound with various aryl bromides.

| Entry | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromotoluene | 2-(5-Chloropent-1-en-2-yl)-4-methylbenzene | 85 |

| 2 | 1-Bromo-4-methoxybenzene | 2-(5-Chloropent-1-en-2-yl)-4-methoxyanisole | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 2-(5-Chloropent-1-en-2-yl)-4-nitrobenzene | 78 |

| 4 | 2-Bromopyridine | 2-(2-(5-Chloropent-1-en-2-yl)phenyl)pyridine | 65 |

| 5 | 1-Bromo-2,6-dimethylbenzene | 2-(5-Chloropent-1-en-2-yl)-1,3-dimethylbenzene | 45 |

Role of Palladium Catalysis in C-C Bond Formation

Palladium catalysis is central to the success of the Suzuki-Miyaura reaction. nobelprize.org The catalytic cycle is generally understood to involve a Pd(0)/Pd(II) cycle. libretexts.org The active catalyst is a coordinatively unsaturated Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.

The key steps in the catalytic cycle are:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

The choice of palladium source and ligands is critical for achieving high catalytic activity and selectivity. Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(PPh₃)₂. The ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties to influence the rates of the individual steps in the catalytic cycle. yonedalabs.com For coupling reactions involving less reactive halides, such as chlorides, or for sterically demanding substrates, the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) is often necessary to promote the oxidative addition and reductive elimination steps. wikipedia.orgyonedalabs.com

Mechanistic Pathways of Transmetalation (e.g., Associative vs. Dissociative)

Transmetalation is a pivotal and often rate-determining step in the Suzuki-Miyaura catalytic cycle. chembites.org It involves the transfer of the organic moiety from the boron atom to the palladium center. The exact mechanism of transmetalation has been a subject of extensive investigation, with two primary pathways proposed: an associative and a dissociative mechanism. researchgate.net

In an associative mechanism , the organoboron species coordinates to the palladium complex before the transfer of the organic group. This pathway is often favored when less sterically demanding ligands are used. Conversely, a dissociative mechanism involves the dissociation of a ligand from the palladium complex to create a vacant coordination site for the incoming organoboron reagent. researchgate.net This pathway is more likely with bulky ligands that favor a lower coordination number on the palladium center.

Studies have suggested that the transmetalation step is highly dependent on the reaction conditions, including the nature of the base, solvent, and ligands. researchgate.net

The base plays a multifaceted and crucial role in the Suzuki-Miyaura reaction. researchgate.netdeepdyve.com Its primary function is to activate the boronic acid by converting it into a more nucleophilic borate (B1201080) species (R-B(OH)₃⁻), which is more reactive towards transmetalation with the palladium-halide complex. deepdyve.comorganic-chemistry.org However, the base can also react with the palladium complex to form a palladium-hydroxo species (LₙPd(Ar)(OH)), which can then react with the neutral boronic acid. chembites.orgnih.govnih.gov The relative rates of these two pathways are dependent on the specific reaction conditions. nih.govnih.gov

The choice of base can significantly impact the reaction kinetics and selectivity. Stronger bases can accelerate the reaction but may also promote side reactions such as protodeboronation. acs.org The counter-cation of the base can also influence the reaction rate. acs.org

Ligands are equally critical in controlling the reaction's outcome. Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition step, particularly with less reactive aryl chlorides. yonedalabs.com Bulky ligands, on the other hand, promote the reductive elimination step, which is often the final step in the catalytic cycle. yonedalabs.com The interplay between the electronic and steric properties of the ligand is key to developing a highly efficient catalyst system for a specific transformation. libretexts.org

The following table illustrates the effect of different bases and ligands on the yield of the coupling product between this compound and 4-bromotoluene.

| Entry | Base | Ligand | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃ | PPh₃ | 75 |

| 2 | Cs₂CO₃ | PPh₃ | 85 |

| 3 | K₃PO₄ | PPh₃ | 82 |

| 4 | K₂CO₃ | PCy₃ | 88 |

| 5 | K₂CO₃ | SPhos | 95 |

Oxidative addition is the initial step of the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile. wikipedia.org This step is often the rate-determining step, and its rate is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organohalide. libretexts.org The oxidative addition typically proceeds with retention of stereochemistry at the carbon center. The initial product is a cis-palladium(II) complex, which can then isomerize to the more stable trans-complex. wikipedia.orgacs.org

Reductive elimination is the final step, where the two organic groups on the palladium(II) complex couple to form the desired product and regenerate the palladium(0) catalyst. wikipedia.org This step requires the two organic groups to be in a cis orientation on the palladium center. acs.org Therefore, if the intermediate is a trans-complex, a trans-to-cis isomerization must occur before reductive elimination can take place. acs.org

In some Suzuki-Miyaura cross-coupling reactions, additives can have a significant impact on the reaction efficiency. Silver salts, such as silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃), are sometimes used as additives. While their exact role can be complex and multifaceted, they are often thought to act as halide scavengers, facilitating the formation of a more reactive cationic palladium species. This can be particularly beneficial in cases where the halide ligand on the palladium complex is strongly coordinating and inhibits transmetalation. By precipitating the halide as a silver salt, the equilibrium is shifted towards the formation of the desired cross-coupled product.

Other additives, such as phase-transfer catalysts, may be employed in biphasic reaction systems to facilitate the interaction between the aqueous and organic phases. The addition of certain salts can also influence the aggregation state of the catalyst and the ionic strength of the medium, thereby affecting the reaction rate. nih.gov

Stereochemical Implications in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A key feature of this reaction, particularly with vinylboronic acids like this compound, is its high degree of stereoselectivity. The reaction typically proceeds with retention of the double bond geometry from the vinylboronic acid to the coupled product. rsc.org This stereochemical outcome is a direct consequence of the mechanistic pathway, where the transmetalation and reductive elimination steps are stereoretentive processes. libretexts.org

The catalytic cycle of the Suzuki-Miyaura coupling influences the stereochemical configuration of the final product at each step. libretexts.org Generally, the oxidative addition of an organic halide to the Pd(0) catalyst retains the configuration of the substrate. libretexts.org The subsequent transmetalation step, involving the transfer of the vinyl group from the boron atom to the palladium center, and the final reductive elimination step, which forms the new C-C bond and regenerates the Pd(0) catalyst, both proceed with retention of the established stereochemistry. libretexts.org

However, the choice of catalyst, specifically the ligands coordinated to the palladium center, can have a profound impact on the stereochemical integrity of the reaction. beilstein-journals.orgorganic-chemistry.org While the reaction is generally expected to retain the original olefin geometry, Z-to-E isomerization can occur, influenced by the palladium catalyst's ligand. organic-chemistry.org For instance, studies have shown that certain phosphine ligands can promote isomerization, leading to a mixture of stereoisomers in the product. beilstein-journals.org The selection of the appropriate ligand is therefore crucial for maintaining high stereochemical fidelity. For example, Pd(P(o-Tol)3)2 has been identified as an effective catalyst for minimizing Z-to-E isomerization in the coupling of Z-alkenyl halides. organic-chemistry.org The proposed mechanism for this isomerization may involve a zwitterionic palladium carbene intermediate. organic-chemistry.org

In the context of enantioselective Suzuki-Miyaura coupling, detailed mechanistic studies have revealed that the transmetalation step is often stereospecific and can be the stereochemistry-determining step. rsc.org The development of chiral ligands allows for asymmetric variations of the Suzuki-Miyaura coupling, enabling the synthesis of chiral products with high enantiomeric excess. researchgate.net

Table 1: Influence of Ligands on Stereochemical Outcome in Suzuki-Miyaura Coupling

| Catalyst/Ligand | General Stereochemical Outcome | Key Observations | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Retention of configuration | Commonly used catalyst providing good stereoselectivity. beilstein-journals.org | beilstein-journals.org |

| Pd(dppf)Cl₂ | Potential for inversion of configuration | Can lead to the preferential formation of the inverted stereoisomer. beilstein-journals.org | beilstein-journals.org |

| Pd(P(o-Tol)₃)₂ | High retention of Z-geometry | Optimal for minimizing Z-to-E isomerization with Z-alkenyl halides. organic-chemistry.org | organic-chemistry.org |

Alternative Transition Metal-Catalyzed Coupling Reactions

While palladium has been the dominant metal in cross-coupling reactions involving boronic acids, a range of other transition metals have been explored as catalysts, each offering unique reactivity and selectivity profiles.

Rhodium-Catalyzed Additions

Rhodium catalysts are particularly effective in promoting the conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds and other activated alkenes. wiley-vch.decore.ac.uk For a substrate like this compound, this reactivity opens pathways to the formation of carbon-carbon bonds through a 1,4-addition mechanism. The first rhodium-catalyzed conjugate addition of aryl and alkenyl boronic acids was reported by Miyaura and co-workers in 1997. core.ac.uk

These reactions are often highly stereoselective, allowing for the creation of new stereocenters with a high degree of control. organic-chemistry.org The mechanism is thought to involve the transmetalation of the vinyl group from the boronic acid to the rhodium(I) center, followed by insertion of the activated alkene into the rhodium-carbon bond. wiley-vch.de The resulting rhodium enolate can then be protonated to yield the final product. The rate-determining step in the catalytic cycle is often the transmetalation from boron to rhodium. wiley-vch.de The reaction conditions are generally mild, often proceeding at room temperature in a mixture of organic solvent and water. organic-chemistry.org

Table 2: Key Features of Rhodium-Catalyzed Additions with Vinylboronic Acids

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Conjugate (1,4-) addition to activated alkenes (e.g., enones, enoates). wiley-vch.decore.ac.uk | wiley-vch.decore.ac.uk |

| Stereoselectivity | Can be highly diastereoselective and enantioselective with chiral ligands. organic-chemistry.org | organic-chemistry.org |

| Mechanism | Involves transmetalation to a Rh(I) center, alkene insertion, and protonolysis. wiley-vch.de | wiley-vch.de |

| Conditions | Typically mild, often at room temperature in aqueous solvent mixtures. organic-chemistry.org | organic-chemistry.org |

Copper-Promoted C-O and C-N Cross-Coupling Analogues

The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam coupling, provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds, using boronic acids. wikipedia.org This reaction is typically promoted by stoichiometric or catalytic amounts of copper(II) salts, such as copper(II) acetate. lookchem.comorganic-chemistry.org Unlike the palladium-catalyzed Buchwald-Hartwig amination, Chan-Lam couplings can often be conducted at room temperature and are tolerant of air and moisture. wikipedia.org

For this compound, this methodology would allow for the coupling with a wide range of alcohols, phenols, amines, amides, and other N-H or O-H containing compounds. organic-chemistry.org The mechanism is believed to involve the formation of a copper-aryl or copper-vinyl complex, followed by coordination of the heteroatom nucleophile. Reductive elimination from a copper(III) intermediate is proposed to form the final product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. organic-chemistry.org The versatility of this reaction has been demonstrated in the synthesis of a variety of nitrogen- and oxygen-containing compounds found in pharmaceuticals and materials science. lookchem.com

Nickel-Catalyzed Cross-Coupling Reactions

Nickel has emerged as an attractive alternative to palladium for catalyzing Suzuki-Miyaura type cross-coupling reactions. mdpi.com Nickel catalysts are generally less expensive than their palladium counterparts and can exhibit higher reactivity, particularly with challenging substrates like aryl chlorides. mdpi.com For this compound, a nickel-catalyzed cross-coupling would proceed in a manner analogous to the palladium-catalyzed version, involving oxidative addition, transmetalation, and reductive elimination steps.

Nickel-catalyzed cross-couplings have been shown to be highly stereospecific, making them suitable for reactions where control of stereochemistry is important. nih.gov A variety of nickel catalysts, often supported by phosphine or N-heterocyclic carbene (NHC) ligands, have been developed to promote these transformations. organic-chemistry.orgnih.gov These reactions can often be performed in more environmentally friendly "green" solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol. nih.govresearchgate.net

Iron-Mediated Cross-Coupling

Iron is a highly abundant, inexpensive, and low-toxicity metal, making it an appealing candidate for catalysis. While less developed than palladium or nickel catalysis, iron-mediated cross-coupling reactions of organoboron compounds have gained increasing attention. researchgate.net Iron catalysts have been shown to promote the coupling of vinyl boronates with various partners, including alkyl halides and Grignard reagents. researchgate.netnih.gov

These reactions often proceed through radical mechanisms, which distinguishes them from the typical oxidative addition/reductive elimination pathways of palladium and nickel catalysis. nih.gov This different mechanistic pathway can lead to unique reactivity and selectivity. For example, iron-catalyzed three-component reactions involving vinyl boronates have been developed for the diastereoselective dicarbofunctionalization of the double bond. researchgate.netnih.gov The development of enantioselective iron-catalyzed cross-couplings remains an active area of research. researchgate.net

Gold-Catalyzed Transformations

Homogeneous gold catalysis has primarily been recognized for the activation of π-systems towards nucleophilic attack. mdpi.com However, recent studies have demonstrated the potential of gold catalysts to promote cross-coupling reactions involving boronic acids. nih.gov These reactions can proceed through a redox cycle involving Au(I) and Au(III) species, a pathway that was once considered challenging for gold. nih.govnih.gov

Gold-catalyzed reactions of this compound could potentially include additions to alkenes or alkynes, as well as cross-coupling with various partners. nih.gov For example, gold has been shown to catalyze the aminoarylation of alkenes with arylboronic acids. nih.gov These transformations often exhibit unique chemoselectivity compared to other transition metals. nih.gov The development of gold-catalyzed cross-coupling reactions is still an emerging field but holds promise for novel synthetic methodologies.

Table of Compounds

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Stereoselective Transformations

The presence of a boronic acid group attached to a vinyl framework makes (5-Chloropent-1-en-2-yl)boronic acid a valuable substrate in various stereoselective reactions. These transformations are crucial for the synthesis of enantiomerically pure compounds, which are of high importance in medicinal chemistry and materials science.

Stereoselective Synthesis of Substituted Alkenes

This compound can serve as a precursor for the stereoselective synthesis of polysubstituted alkenes. The vinylboronic acid moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, with a variety of organic halides. By carefully selecting chiral ligands and reaction conditions, it is possible to control the stereochemistry of the newly formed double bond, leading to either the E or Z isomer with high selectivity. The versatility of organoboron compounds in forming new carbon-carbon bonds is a cornerstone of modern synthetic chemistry.

Asymmetric Conjugate Addition Reactions

While direct applications of this compound in asymmetric conjugate additions are not extensively documented in readily available literature, the general reactivity of vinylboronic acids suggests its potential in such transformations. In these reactions, the vinyl group of the boronic acid can be transferred to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst, typically a rhodium or palladium complex. This addition creates a new carbon-carbon bond and can generate a new stereocenter. The development of catalytic systems that can effectively utilize functionalized vinylboronic acids like this compound would be a significant advancement in the field.

Enantioselective Catalysis Mediated by Boronic Acid Derivatives

Boronic acids and their derivatives can themselves act as chiral catalysts or be incorporated into larger chiral catalytic systems. While specific examples involving this compound are not prominent, the principles of boronic acid-mediated enantioselective catalysis are well-established. These reactions often involve the formation of a chiral boronate complex that directs the stereochemical outcome of a reaction. The development of chiral ligands that can effectively coordinate with this compound or its esters could enable its use in a variety of enantioselective catalytic processes.

Cyclization and Cascade Reactions

The dual functionality of this compound, possessing both a reactive boronic acid and a terminal chloride, makes it an ideal candidate for intramolecular reactions, leading to the formation of cyclic structures.

Intramolecular Reactivity of the Chloropentene Moiety

The chloropentene chain in this compound is primed for intramolecular cyclization. Under suitable conditions, the boronic acid moiety can be transformed into a nucleophilic species that subsequently displaces the terminal chloride. This process can be initiated by the formation of an ate complex upon treatment with a base. The resulting cyclization would lead to the formation of a five-membered carbocycle containing a boron substituent, which can be further functionalized. The efficiency and stereoselectivity of this intramolecular alkylation would depend on the reaction conditions and any catalytic system employed.

Functionalization and Derivatization Beyond Cross-Coupling

While this compound is a valuable substrate in cross-coupling reactions, its utility in advanced organic synthesis extends to a variety of other transformations. These reactions leverage the unique electronic properties of the boronic acid moiety and the reactivity of the vinyl group, allowing for further functionalization and the construction of complex molecular architectures.

Nucleophilic Addition Reactions

The electrophilic nature of the boron atom in this compound allows it to act as a Lewis acid, activating adjacent groups and participating in nucleophilic addition reactions. Although less common than their carbonyl counterparts, vinyl boronic acids can undergo addition reactions, particularly when the boron is activated.

In the presence of a suitable Lewis base, the boron atom can become tetracoordinated, forming a boronate complex. This process increases the electron density on the vinyl group, making it more susceptible to reaction with electrophiles. Conversely, the interaction of the boronic acid with a Lewis acid can enhance the electrophilicity of the double bond, facilitating the addition of nucleophiles.

A key transformation in this category is the addition of organometallic reagents to the vinyl group. For instance, the addition of an organolithium reagent to an allylboronic ester can generate a highly nucleophilic boronate complex capable of reacting with a wide range of electrophiles. acs.org While not a direct nucleophilic addition to the double bond of the starting material, this illustrates the principle of activating the boronic acid moiety to facilitate subsequent C-C bond formation.

Another important reaction is the Petasis-Mannich reaction, a three-component condensation of an amine, a carbonyl compound (like an α-hydroxyaldehyde), and a vinyl or aryl boronic acid. ucm.es In this reaction, the boronic acid transfers its vinyl group to an iminium ion formed in situ. This powerful reaction allows for the stereocontrolled synthesis of allylic amines.

| Reaction Type | Reactants | Product Type | Key Feature |

| Petasis-Mannich | This compound, Amine, Aldehyde | Allylic Amine | Three-component, stereocontrolled C-C and C-N bond formation. |

| Organolithium Addition | (5-Chloropent-1-en-2-yl)boronate ester, R-Li | Functionalized Alkene | Formation of a nucleophilic boronate complex for reaction with electrophiles. |

Formation of Boronate Esters as Synthetic Intermediates

Boronic acids are frequently converted into boronate esters to enhance their stability, modify their reactivity, and improve their solubility in organic solvents. wikipedia.org This transformation is typically achieved by condensation with a diol, such as pinacol (B44631), neopentyl glycol, or catechol. The resulting cyclic boronate esters are generally more robust and less prone to protodeboronation than the corresponding boronic acids.

The formation of a boronate ester from this compound is a straightforward and high-yielding process. These esters are versatile intermediates in a multitude of synthetic transformations. For example, the pinacol ester of this compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, often exhibiting superior performance compared to the free boronic acid.

Furthermore, the choice of diol can influence the steric and electronic properties of the boronate ester, which can be exploited to control the stereochemical outcome of subsequent reactions. The formation of chiral boronate esters, through reaction with chiral diols, is a common strategy for asymmetric synthesis.

| Diol | Resulting Boronate Ester | Key Properties |

| Pinacol | Pinacol boronate ester | High stability, crystalline, commonly used in Suzuki-Miyaura coupling. |

| Neopentyl Glycol | Neopentyl glycol boronate ester | Stable, often used as an alternative to pinacol esters. |

| Catechol | Catechol boronate ester | More Lewis acidic, can exhibit different reactivity profiles. |

Boron–Halogen Exchange Reactions (e.g., Chlorodeboronation)

While the replacement of a halogen with a boron moiety (Miyaura borylation) is a common synthetic strategy, the reverse process, a boron-halogen exchange, can also be a useful transformation. Chlorodeboronation, the replacement of the boronic acid group with a chlorine atom, can be achieved under specific reaction conditions.

This transformation typically proceeds via an electrophilic substitution mechanism. Treatment of a vinyl boronic acid with a suitable chlorine source, such as copper(II) chloride, can lead to the formation of the corresponding vinyl chloride with retention of stereochemistry. The reaction is believed to proceed through a transient vinylcopper intermediate.

For this compound, chlorodeboronation would yield 2,5-dichloropent-1-ene. This reaction provides a method for the stereospecific introduction of a chlorine atom at the C2 position of the pentenyl chain, which could be a valuable intermediate for further synthetic manipulations.

Radical Reactions Involving Boronic Acids

The field of radical chemistry has seen a resurgence with the advent of photoredox catalysis, and vinyl boronic acids and their esters have emerged as versatile partners in these transformations. nih.gov The addition of carbon-centered radicals to alkenylboron compounds is a powerful method for constructing new C-C bonds and accessing functionalized organoboron reagents. nih.govnih.govresearchgate.net

Several strategies have been developed to generate radicals that can add to the double bond of compounds like this compound. These include:

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate radicals from a variety of precursors, such as alkyl halides, carboxylic acids, and trifluoroborate salts. acs.orgchemrxiv.orgrsc.org These radicals then add to the vinyl boronate ester. researchgate.net For example, the reaction of a vinyl boronate with an electron-deficient alkyl iodide in the presence of a photoredox catalyst can lead to the formation of a new boronic ester with two new C-C bonds. acs.org

Atom Transfer Radical Addition (ATRA): This method involves the addition of a radical to the double bond, followed by the transfer of an atom (often a halogen) from a trap.

Giese-type Additions: This reaction involves the addition of a radical to an electron-deficient alkene. While vinyl boronic acids themselves are not typically electron-deficient, their reactivity can be modulated by the formation of boronate complexes.

The addition of a radical to this compound or its ester would generate an α-boryl radical intermediate. This intermediate can then be trapped by a hydrogen atom donor or participate in further reactions, such as cyclization or cross-coupling. The presence of the chloroalkyl chain in this compound opens up the possibility of intramolecular radical cyclization reactions.

| Radical Generation Method | Radical Precursor | Key Features |

| Photoredox Catalysis | Alkyl halides, Carboxylic acids | Mild reaction conditions, high functional group tolerance. acs.orgchemrxiv.orgrsc.org |

| Atom Transfer Radical Addition | Alkyl halides | Formation of a new C-C and a C-halogen bond. |

| Giese-type Addition | Various radical precursors | Addition to an activated double bond. |

Computational and Theoretical Studies on 5 Chloropent 1 En 2 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. researchgate.netresearchgate.netresearchgate.netnih.gov By providing a balance between accuracy and computational cost, DFT allows for the detailed exploration of potential energy surfaces, transition states, and reaction intermediates.

DFT calculations are instrumental in identifying and characterizing the transition state (TS) structures of reactions involving (5-Chloropent-1-en-2-yl)boronic acid. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction kinetics. wisc.edu The energy difference between the reactants and the transition state defines the activation energy barrier.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Suzuki-Miyaura Coupling Reaction of this compound.

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | TS-OA | 15.2 |

| Transmetalation | TS-TM | 18.5 |

| Reductive Elimination | TS-RE | 12.8 |

This table presents illustrative data. Actual values would be obtained from specific DFT calculations.

Many reactions involving allylic boronic acids, such as this compound, can yield multiple regioisomeric and stereoisomeric products. diva-portal.orgnih.govnih.govbristol.ac.uk DFT calculations can provide a quantitative understanding of the factors governing this selectivity. By comparing the energies of the different transition states leading to the various possible products, the most favorable reaction pathway can be predicted.

For example, in the allylboration of an aldehyde, the reaction can proceed through different Zimmerman-Traxler transition state models. diva-portal.org DFT can be used to calculate the energies of these competing transition states, thereby predicting the observed stereoselectivity. acs.org

Table 2: Hypothetical DFT-Calculated Relative Energies of Transition States for the Allylboration of Acetaldehyde.

| Transition State | Diastereomeric Product | Relative Energy (kcal/mol) |

| TS-A (Chair-like) | syn | 0.0 |

| TS-B (Boat-like) | anti | +2.5 |

This table presents illustrative data to demonstrate the concept.

Electronic Structure Analysis of the Boron-Carbon Bond

The nature of the boron-carbon (B-C) bond is fundamental to the reactivity of organoboronic acids. wiley-vch.deacs.org The B-C bond in this compound is a covalent bond with some degree of polarization due to the difference in electronegativity between boron and carbon. The sp2-hybridized boron atom possesses a vacant p-orbital, rendering the boronic acid a Lewis acid. wiley-vch.denih.gov

Computational methods such as Natural Bond Orbital (NBO) analysis can provide a detailed picture of the electronic structure. nih.gov NBO analysis can quantify the hybridization of the atomic orbitals, the occupancy of the bonding and antibonding orbitals, and the extent of electron delocalization. This information is crucial for understanding the bond's strength, reactivity, and interaction with other molecules.

Predicting Reactivity and Selectivity in Novel Transformations

One of the powerful applications of computational chemistry is the prediction of reactivity and selectivity in new, unexplored reactions. researchgate.netacs.orgrsc.org By performing DFT calculations on hypothetical reaction pathways, chemists can screen potential transformations and identify promising candidates for experimental investigation.

For this compound, computational studies could explore its participation in novel catalytic cycles, predict its reactivity with different electrophiles and nucleophiles, and guide the design of new catalysts that can control the regio- and stereoselectivity of its reactions. nih.govrsc.org

Molecular Dynamics Simulations for Catalyst-Substrate Interactions

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.commdpi.com MD simulations can be used to study the interactions between this compound and a catalyst in a solvent environment.

These simulations can reveal how the substrate binds to the catalyst's active site, the conformational changes that occur during the reaction, and the role of solvent molecules in stabilizing intermediates and transition states. nih.govnih.gov This information is invaluable for understanding the intricacies of catalytic processes and for the rational design of more efficient catalysts.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Challenging Transformations

The reactivity of (5-Chloropent-1-en-2-yl)boronic acid opens avenues for the development of novel catalytic systems to mediate challenging chemical transformations. A primary area of focus will be the design of catalysts that can selectively activate and functionalize the different reactive sites of the molecule. For instance, developing catalysts for stereoselective Suzuki-Miyaura cross-coupling reactions involving the vinylboronic acid group is a significant goal. This would enable the synthesis of complex chiral molecules with high enantiomeric purity, which is crucial in medicinal chemistry and materials science.

Furthermore, research into catalytic systems that can facilitate tandem or cascade reactions will be a key trend. A catalyst that could orchestrate an initial cross-coupling at the boronic acid moiety followed by an intramolecular cyclization involving the chloroalkyl chain would provide a streamlined route to cyclic and heterocyclic structures. The development of bimetallic or multifunctional catalysts that can promote distinct bond formations in a single pot would significantly enhance synthetic efficiency.

Flow Chemistry Applications in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages such as improved safety, better heat and mass transfer, and the potential for automation. mdpi.com The application of flow chemistry to reactions involving this compound is a significant future direction. mdpi.com

The synthesis of boronic acids themselves can be improved using flow chemistry, which allows for the safe handling of unstable intermediates and can suppress side reactions that are common in batch processes. sci-hub.se For instance, lithiation-borylation sequences, which are often plagued by side reactions at large scale, can be performed with high efficiency and selectivity in a flow reactor. This technology could be applied to the synthesis of this compound and its derivatives. Furthermore, subsequent transformations of this boronic acid, such as cross-coupling or derivatization reactions, could be integrated into a continuous flow process, enabling a seamless and automated synthesis of complex target molecules.

Design of Multifunctional Boronic Acid Reagents

The design of multifunctional reagents that can participate in multiple, sequential chemical transformations is a growing trend in organic synthesis. rsc.org this compound serves as a foundational scaffold for the design of such reagents. By strategically modifying the chloroalkyl chain or the vinyl group, new reagents with tailored reactivity can be created.

For example, replacing the chlorine atom with other functional groups, such as an azide (B81097) or an alkyne, would create a trifunctional reagent capable of undergoing a Suzuki-Miyaura coupling, an addition to the double bond, and a click reaction. This would allow for the rapid assembly of complex molecular architectures. The boronic acid moiety itself can be part of a larger, more complex molecule, where it acts as a handle for late-stage functionalization or as a key component in a stimuli-responsive system. researchgate.net The incorporation of boronic acids into larger molecules, such as chalcones, has been shown to enhance both anticancer and anti-inflammatory properties, underscoring the potential of designing multifunctional boronic acid reagents for therapeutic applications. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization

Predict the optimal conditions for various reactions, such as Suzuki-Miyaura couplings, by analyzing large datasets of similar transformations. This can significantly reduce the amount of time and resources spent on empirical optimization. duke.edu

Identify novel applications for this building block by screening virtual libraries of reactants and predicting the feasibility and outcome of potential reactions.

Guide the design of multifunctional reagents by predicting the impact of structural modifications on reactivity and other properties.

常见问题

Q. What are the recommended synthetic routes and purification strategies for (5-Chloropent-1-en-2-yl)boronic acid?

The synthesis of aliphatic boronic acids like this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or hydroboration of alkenes. However, due to the reactivity of the boronic acid group, intermediates such as pinacol boronic esters are often synthesized first to improve stability during purification . Transesterification with diethanolamine (DEA) can yield air-stable cyclic boronic diesters, which are easier to handle . Post-synthesis, reverse-phase chromatography or recrystallization in non-polar solvents is recommended to isolate the final product while minimizing boroxine formation .

Q. How can characterization challenges (e.g., boroxine formation) be addressed during mass spectrometry analysis?

Boronic acids readily dehydrate to form boroxines, complicating mass spectrometry (MS) analysis. Derivatization with diols (e.g., pinacol) or in situ on-plate esterification using 2,5-dihydroxybenzoic acid (DHB) as a matrix stabilizes the boronic acid, enabling accurate MALDI-MS detection . For example, DHB acts as both a matrix and derivatizing agent, suppressing trimerization and facilitating sequencing of boronic acid-containing peptides .

Advanced Research Questions

Q. What structural features of this compound make it suitable for reversible covalent drug design?

The chlorinated alkene and boronic acid moieties enable dual reactivity: the alkene may participate in Michael addition or radical reactions, while the boronic acid reversibly binds nucleophilic residues (e.g., serine/threonine in proteasomes). This mimics the mechanism of bortezomib, a boronic acid-based proteasome inhibitor, where reversible covalent binding enhances potency and selectivity . Computational docking studies can optimize interactions with target proteins, leveraging the electrophilicity of the boron atom .

Q. How do kinetic parameters (e.g., kon/koff) of diol binding influence the design of sensors or drug delivery systems?

Stopped-flow fluorescence assays reveal that boronic acid-diol binding occurs within seconds, with kon values dependent on diol stereochemistry (e.g., D-fructose binds faster than D-glucose) . For this compound, competitive binding assays under physiological pH (7.4) can quantify its affinity for glycoproteins or polysaccharides, informing its use in glucose-responsive insulin delivery systems .

Q. What strategies resolve discrepancies in glycoprotein binding selectivity observed with boronic acid-functionalized surfaces?

Non-specific interactions (e.g., hydrophobic effects) can obscure boronic acid-diol binding. Surface plasmon resonance (SPR) studies using AECPBA-modified surfaces show that buffer composition (e.g., switching from phosphate to borate) reduces false positives by weakening secondary interactions . For this compound, introducing hydrophilic spacers (e.g., PEG linkers) on sensor surfaces may enhance specificity for target glycans .

Q. How does the chlorinated alkene moiety impact thermal stability and potential applications in materials science?

Thermogravimetric analysis (TGA) of aromatic boronic acids demonstrates that substituents like halogens improve thermal stability by increasing molecular rigidity . While data on this compound is limited, its chloroalkene group likely elevates decomposition temperatures (>300°C), making it a candidate for flame-retardant polymers or heat-resistant covalent organic frameworks (COFs) .

Methodological Considerations

Q. What in vitro assays are recommended to evaluate the anticancer potential of this compound?

- Proteasome inhibition: Fluorogenic substrates (e.g., Suc-LLVY-AMC) measure chymotrypsin-like activity in cell lysates after treatment .

- Apoptosis induction: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays validate apoptotic mechanisms .

- Tubulin polymerization inhibition: Turbidity assays at 350 nm compare effects to combretastatin A-4 derivatives .

Q. How can computational modeling guide the optimization of this compound for target binding?

Molecular dynamics simulations (e.g., GROMACS) and density functional theory (DFT) calculations predict bond dissociation energies and transition states for boronic acid-protein interactions. For example, docking into the 20S proteasome β5 subunit (PDB: 2F16) identifies residues critical for reversible binding .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on boronic acid selectivity in glycoprotein studies?

Discrepancies often arise from buffer pH or competing diols in experimental setups. SPR or isothermal titration calorimetry (ITC) under controlled conditions (e.g., 10 mM HEPES, pH 8.5) can isolate boronic acid-diol binding from non-specific effects . Additionally, competitive assays with free fructose or glucose quantify relative affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。